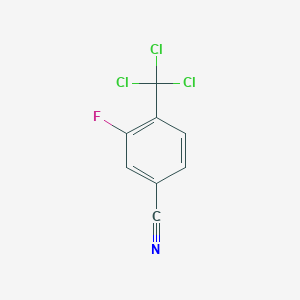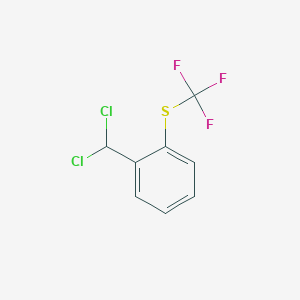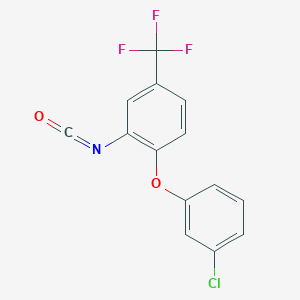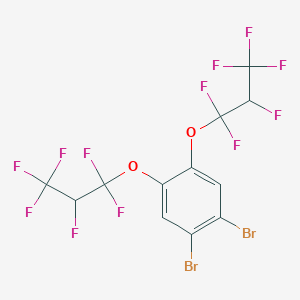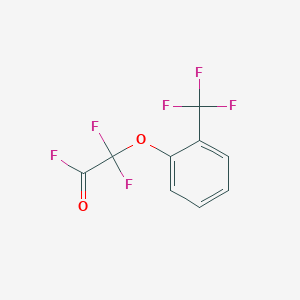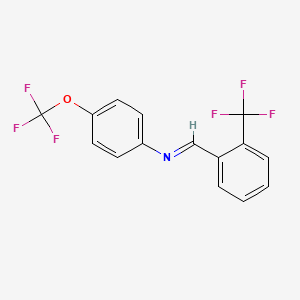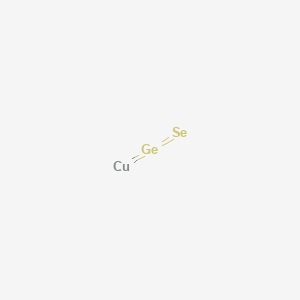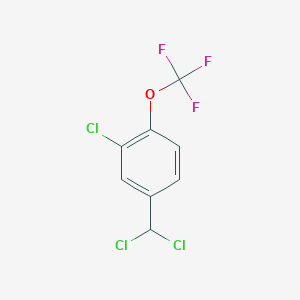
2-Chloro-4-dichloromethyl-(trifluoromethoxy)benzene, 97%
Vue d'ensemble
Description
2-Chloro-4-dichloromethyl-(trifluoromethoxy)benzene, also known as 2,4-Dichloro-3-(trifluoromethoxy)benzene, is an organofluorine compound that is widely used in scientific research and lab experiments. It is a colorless liquid with a molecular weight of 233.48 g/mol and a boiling point of 94-95°C. Its chemical formula is C7H3Cl3F3O. It is often used in the synthesis of various organic compounds and as a reagent in organic synthesis.
Mécanisme D'action
2-Chloro-4-dichloromethyl-(trifluoromethoxy)benzene, 97%-3-(trifluoromethoxy)benzene is an organofluorine compound that is used as a reagent in organic synthesis. It acts as an electrophile in the reaction and can react with nucleophiles such as alcohols and amines. The reaction proceeds through a nucleophilic substitution mechanism and yields the desired product in high yields.
Biochemical and Physiological Effects
2-Chloro-4-dichloromethyl-(trifluoromethoxy)benzene, 97%-3-(trifluoromethoxy)benzene is known to have a variety of biochemical and physiological effects. It has been shown to have an effect on the metabolism of certain enzymes, hormones, and other biochemical components. It has also been shown to have an effect on the absorption and utilization of certain nutrients. Additionally, it has been shown to have an effect on the development of certain diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-4-dichloromethyl-(trifluoromethoxy)benzene, 97%-3-(trifluoromethoxy)benzene is a useful reagent for organic synthesis in the lab. It has several advantages, including high reactivity, high yields, and low cost. However, it also has some limitations, including toxicity and the potential for hazardous reactions. Additionally, the product can be contaminated with other compounds, which can lead to inaccurate results.
Orientations Futures
There are several potential future directions for the use of 2-Chloro-4-dichloromethyl-(trifluoromethoxy)benzene, 97%-3-(trifluoromethoxy)benzene in scientific research and lab experiments. These include the development of more efficient and cost-effective synthesis methods, the use of the compound in the synthesis of novel organic compounds, and the use of the compound as a catalyst in the synthesis of polymers and other materials. Additionally, further research could be conducted to explore the biochemical and physiological effects of the compound on various organisms.
Méthodes De Synthèse
2-Chloro-4-dichloromethyl-(trifluoromethoxy)benzene, 97%-3-(trifluoromethoxy)benzene can be synthesized using a variety of methods. The most common method is the reaction of 2-chlorobenzotrifluoride with a mixture of sulfuric acid and dichloromethane. This reaction is carried out at room temperature and yields the desired product in high yields. The other method involves the reaction of 2-chlorobenzotrifluoride with a mixture of phosphorous pentachloride and dichloromethane. This reaction is carried out at low temperatures and yields the desired product in high yields.
Applications De Recherche Scientifique
2-Chloro-4-dichloromethyl-(trifluoromethoxy)benzene, 97%-3-(trifluoromethoxy)benzene is widely used in scientific research and lab experiments. It is often used as a reagent in organic synthesis for the preparation of various organic compounds. It is also used in the synthesis of various pharmaceuticals, pesticides, and other organic compounds. It can also be used as a catalyst in the synthesis of polymers and other materials.
Propriétés
IUPAC Name |
2-chloro-4-(dichloromethyl)-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-5-3-4(7(10)11)1-2-6(5)15-8(12,13)14/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEJYNKBRLJMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(Cl)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191526 | |
| Record name | Benzene, 2-chloro-4-(dichloromethyl)-1-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1301739-55-8 | |
| Record name | Benzene, 2-chloro-4-(dichloromethyl)-1-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1301739-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-4-(dichloromethyl)-1-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



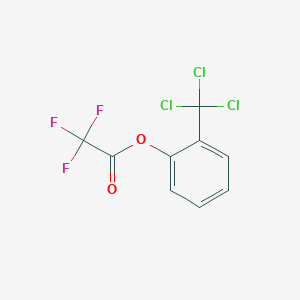

![4-[(Chlorodifluoromethyl)thio]-chlorobenzene, 97%](/img/structure/B6313540.png)

